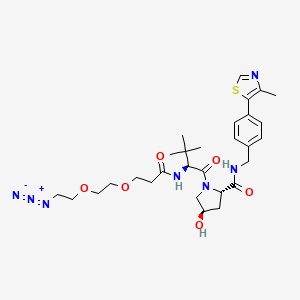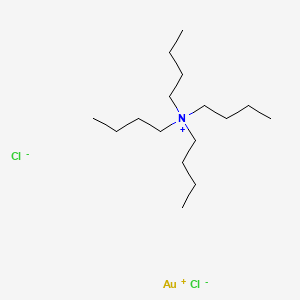
Gold(1+);tetrabutylazanium;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold(1+);tetrabutylazanium;dichloride is a chemical compound that consists of a gold ion with a +1 charge, a tetrabutylazanium ion, and two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NBu4Cl→[NBu4][AuCl2]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The gold ion can be oxidized to higher oxidation states.
Reduction: The gold ion can be reduced to its metallic form.
Substitution: The chloride ions can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state gold compounds.
Reduction: Metallic gold.
Substitution: Gold complexes with different ligands.
科学的研究の応用
Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.
作用機序
The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
類似化合物との比較
Similar Compounds
Gold(III) chloride: A compound with gold in the +3 oxidation state, used in similar applications but with different reactivity.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Uniqueness
Gold(1+);tetrabutylazanium;dichloride is unique due to its specific combination of gold and tetrabutylazanium ions, which imparts distinct properties and reactivity compared to other gold compounds
特性
分子式 |
C16H36AuCl2N |
|---|---|
分子量 |
510.3 g/mol |
IUPAC名 |
gold(1+);tetrabutylazanium;dichloride |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChIキー |
XZONJCOZEGOEDY-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



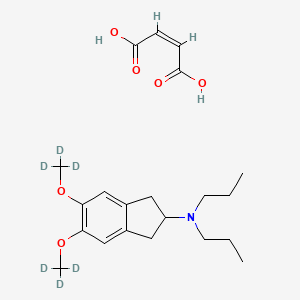
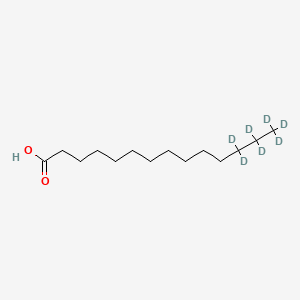

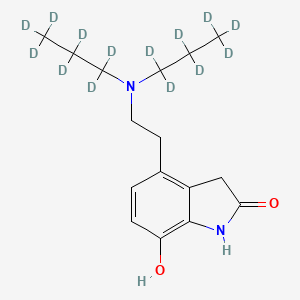

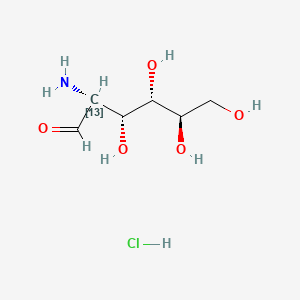
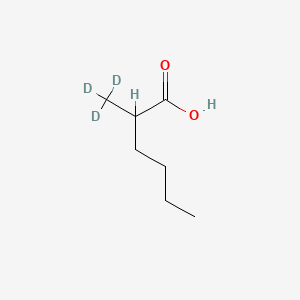
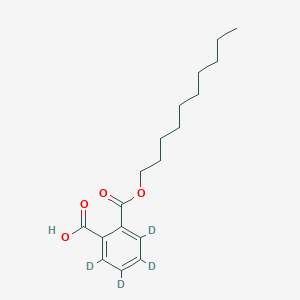
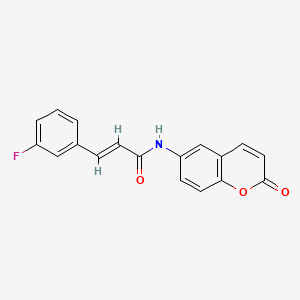

![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
